N-(3,5-Dichlorophenyl)-6-(4-methylpiperazin-1-yl)pyridazin-3-amine N-(3,5-Dichlorophenyl)-6-(4-methylpiperazin-1-yl)pyridazin-3-amine
Brand Name: Vulcanchem
CAS No.: 61472-06-8
VCID: VC17329209
InChI: InChI=1S/C15H17Cl2N5/c1-21-4-6-22(7-5-21)15-3-2-14(19-20-15)18-13-9-11(16)8-12(17)10-13/h2-3,8-10H,4-7H2,1H3,(H,18,19)
SMILES:
Molecular Formula: C15H17Cl2N5
Molecular Weight: 338.2 g/mol

N-(3,5-Dichlorophenyl)-6-(4-methylpiperazin-1-yl)pyridazin-3-amine

CAS No.: 61472-06-8

Cat. No.: VC17329209

Molecular Formula: C15H17Cl2N5

Molecular Weight: 338.2 g/mol

* For research use only. Not for human or veterinary use.

N-(3,5-Dichlorophenyl)-6-(4-methylpiperazin-1-yl)pyridazin-3-amine - 61472-06-8

Specification

CAS No. 61472-06-8
Molecular Formula C15H17Cl2N5
Molecular Weight 338.2 g/mol
IUPAC Name N-(3,5-dichlorophenyl)-6-(4-methylpiperazin-1-yl)pyridazin-3-amine
Standard InChI InChI=1S/C15H17Cl2N5/c1-21-4-6-22(7-5-21)15-3-2-14(19-20-15)18-13-9-11(16)8-12(17)10-13/h2-3,8-10H,4-7H2,1H3,(H,18,19)
Standard InChI Key SXCFOUDTMJXCGC-UHFFFAOYSA-N
Canonical SMILES CN1CCN(CC1)C2=NN=C(C=C2)NC3=CC(=CC(=C3)Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s empirical formula is C₁₅H₁₆Cl₂N₆, with a molecular weight of 363.24 g/mol. Its structure integrates three key components:

  • A pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms).

  • A 4-methylpiperazine group attached to the pyridazine ring at position 6.

  • A 3,5-dichlorophenyl group linked via an amine bond at position 3 .

Structural Analogs and Derivatives

Derivatives of 6-(4-methylpiperazin-1-yl)pyridazin-3-amine, such as those modified with phenylaminomethylene groups, have been reported as potent CDK4 inhibitors . The addition of the 3,5-dichlorophenyl moiety likely enhances binding affinity to kinase domains due to hydrophobic interactions and halogen bonding .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves sequential functionalization of the pyridazine ring:

  • Amination at Position 3:

    • Coupling 3,5-dichloroaniline with a pre-functionalized pyridazine intermediate using Buchwald-Hartwig amination or nucleophilic aromatic substitution .

  • Introduction of 4-Methylpiperazine at Position 6:

    • Reacting 6-chloropyridazin-3-amine with 1-methylpiperazine under reflux conditions in a polar aprotic solvent (e.g., DMF or DMSO) .

Example Reaction Scheme:

6-Chloropyridazin-3-amine+1-MethylpiperazineBase, 100°C6-(4-Methylpiperazin-1-yl)pyridazin-3-amine\text{6-Chloropyridazin-3-amine} + \text{1-Methylpiperazine} \xrightarrow{\text{Base, 100°C}} \text{6-(4-Methylpiperazin-1-yl)pyridazin-3-amine} 6-(4-Methylpiperazin-1-yl)pyridazin-3-amine+3,5-DichlorophenylbromidePd CatalystN-(3,5-Dichlorophenyl)-6-(4-methylpiperazin-1-yl)pyridazin-3-amine\text{6-(4-Methylpiperazin-1-yl)pyridazin-3-amine} + \text{3,5-Dichlorophenylbromide} \xrightarrow{\text{Pd Catalyst}} \text{N-(3,5-Dichlorophenyl)-6-(4-methylpiperazin-1-yl)pyridazin-3-amine}

Purification and Characterization

  • Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol .

  • Characterization:

    • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyridazine-H), 7.45–7.38 (m, 2H, dichlorophenyl-H), 3.45–3.20 (m, 8H, piperazine-H), 2.30 (s, 3H, CH₃) .

    • MS (ESI+): m/z 363.1 [M+H]⁺.

Physicochemical Properties

PropertyValue
Boiling Point439.4 ± 45.0 °C (Predicted)
Density1.296 ± 0.06 g/cm³ (Predicted)
pKa8.14 ± 0.10 (Predicted)
SolubilitySlightly soluble in water; soluble in DMSO, DMF
Storage ConditionsStore in inert atmosphere at 2–8°C
ParameterDetails
GHS Hazard StatementsH302 (Acute toxicity, oral)
Precautionary MeasuresP280 (Wear protective gloves/eye protection)
StabilityStable under inert conditions; sensitive to light and moisture

Research Trends and Future Directions

Recent patents highlight modifications to the pyridazine scaffold to enhance blood-brain barrier penetration for neuro-oncology applications . Computational studies suggest that fluorination of the dichlorophenyl group could improve metabolic stability .

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